molecular formula C9H9N3O2 B12126354 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide

5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide

Cat. No.: B12126354
M. Wt: 191.19 g/mol
InChI Key: ABTRHUHMBSQYAD-UHFFFAOYSA-N
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Description

5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide typically involves the following steps:

    Formation of 5-Benzoxazolecarboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The final step involves the reaction of 5-Benzoxazolecarboxylic acid, 2-methyl- with hydrazine hydrate under reflux conditions to form the hydrazide derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydrazide group can undergo oxidation to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the hydrazide.

    Substitution Products: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins are common targets, where the compound can inhibit or modify their function.

    Pathways Involved: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

    5-Benzoxazolecarboxylic Acid, 2-Methyl-, Ethyl Ester: Similar structure but with an ethyl ester group instead of a hydrazide.

    Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring, each with unique properties and applications.

Uniqueness: 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-4-6(9(13)12-10)2-3-8(7)14-5/h2-4H,10H2,1H3,(H,12,13)

InChI Key

ABTRHUHMBSQYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)NN

Origin of Product

United States

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